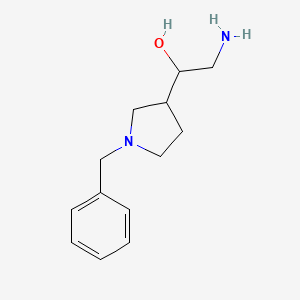

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol

Description

This section provides a foundational understanding of 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol, contextualizing its significance within the broader landscape of chemical research.

The pyrrolidine (B122466) ring is a saturated five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts. chemimpex.com The incorporation of a benzyl (B1604629) group on the pyrrolidine nitrogen adds a lipophilic character and steric bulk, which can influence the molecule's interactions and reactivity.

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. The 1,2-amino alcohol motif, as seen in the ethanolamine (B43304) side chain of the title compound, is a particularly important structural feature in many biologically active molecules and chiral ligands used in asymmetric synthesis. The presence of both a basic nitrogen atom and a hydroxyl group allows for the formation of stable chelate complexes with metal ions, a property that is often exploited in catalysis.

Due to the presence of stereocenters, this compound can exist as different stereoisomers. This chirality is of paramount importance in modern organic synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity or its effectiveness as a catalyst. chemimpex.com Chiral molecules like this are often used as building blocks to construct enantiomerically pure compounds, which is a critical requirement for many pharmaceuticals. chemimpex.com The distinct spatial orientation of its functional groups makes it a valuable precursor for creating new chiral ligands and catalysts for asymmetric reactions.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for compounds with similar structural motifs are well-established. These trajectories primarily fall into two main categories: medicinal chemistry and asymmetric catalysis.

In medicinal chemistry, the pyrrolidine and amino alcohol scaffolds are explored for their potential to interact with biological targets. For instance, derivatives of 3-aminopyrrolidine (B1265635) have been investigated as antagonists for chemokine receptors, which are involved in inflammatory responses. nih.gov Furthermore, the broader class of benzylpyrrolidine derivatives has been studied for their potential effects on neurotransmitter systems, suggesting possible applications in neuroscience research. chemimpex.comsmolecule.com

In the realm of asymmetric catalysis, chiral amino alcohols and diamines derived from pyrrolidine are widely used as ligands for metal-catalyzed reactions. These ligands can effectively control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer of a product. researchgate.net Given its structure, this compound has the potential to be utilized in a similar capacity.

Chemical and Physical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 2-[(1-benzylpyrrolidin-3-yl)amino]ethanol |

| CAS Number | 1038367-87-1 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-amino-1-(1-benzylpyrrolidin-3-yl)ethanol |

InChI |

InChI=1S/C13H20N2O/c14-8-13(16)12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |

InChI Key |

LSQKVCWARICAQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C(CN)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 1 Benzylpyrrolidin 3 Yl Ethanol and Analogues

Stereoselective Synthesis of the Pyrrolidine (B122466) Core and Associated Chirality Control

The formation of the pyrrolidine ring with specific stereochemistry is a cornerstone in the synthesis of 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol and its analogues. Various methods have been developed to achieve high levels of stereocontrol, broadly categorized into asymmetric catalysis, chiral pool approaches, and diastereoselective routes.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the pyrrolidine nucleus. Organocatalysis, in particular, has emerged as a robust strategy. For instance, proline and its derivatives have been effectively used to catalyze asymmetric aldol and Michael reactions, which can be key steps in forming substituted pyrrolidines. mdpi.com The use of chiral phosphoric acids has also been demonstrated to catalyze intramolecular aza-Michael reactions, leading to the formation of enantioenriched pyrrolidines. This "clip-cycle" approach involves activating a Cbz-protected bis-homoallylic amine via alkene metathesis with a thioacrylate, followed by an enantioselective cyclization. whiterose.ac.uk

Metal-catalyzed reactions also play a significant role. For example, silver(I) and copper(I) complexes with chiral ligands can catalyze 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes to produce highly substituted pyrrolidines with excellent enantioselectivity. mdpi.com The choice of metal and ligand is crucial in determining the stereochemical outcome of the reaction.

Chiral Pool Approaches Utilizing Precursors

The use of readily available chiral starting materials, known as the chiral pool, is a common and efficient strategy for synthesizing optically active pyrrolidines. Amino acids, such as L-aspartic acid and L-glutamic acid, are particularly valuable precursors due to their inherent chirality. acs.orgresearchgate.net For instance, (S)-3-aminopyrrolidine derivatives can be efficiently prepared from L-aspartic acid, involving the formation of the pyrrolidine ring from allylamine and subsequent cleavage of the N-allyl protecting group.

Another example involves the use of (S)-pyroglutaminol, derived from L-glutamic acid, to synthesize (S)-5-aminopiperidin-2-one, which can serve as a precursor to substituted pyrrolidines through ring-opening and subsequent modifications. These approaches leverage the existing stereocenters of the natural products to control the stereochemistry of the final pyrrolidine ring.

Diastereoselective Routes to Substituted Pyrrolidines

Diastereoselective methods are employed when a chiral auxiliary or a pre-existing stereocenter in the substrate directs the formation of new stereocenters. One such approach is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The chirality of the sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org

Multicomponent reactions also offer a pathway to diastereomerically enriched pyrrolidines. A titanium tetrachloride-catalyzed reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three stereogenic centers in a single step with high diastereoselectivity. acs.org The reaction proceeds through a presumed intramolecular cyclization of a benzylic carbocation. acs.org

| Method | Key Features | Starting Materials (Examples) |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity in ring formation. | Aldehydes, imines, alkenes |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting points. | L-aspartic acid, L-glutamic acid |

| Diastereoselective Routes | A chiral element within the substrate directs the stereochemical outcome. | Chiral N-tert-butanesulfinylazadienes |

Functional Group Transformations and Derivatization Strategies

Once the chiral pyrrolidine core is established, subsequent steps focus on the introduction and modification of the necessary functional groups to yield this compound.

Introduction of the Amino and Hydroxyl Moieties

The introduction of the 2-aminoethanol side chain at the 3-position of the pyrrolidine ring is a critical transformation. A common strategy involves the alkylation of a 3-aminopyrrolidine (B1265635) precursor. For example, reacting (S)-1-benzyl-3-aminopyrrolidine with a suitable two-carbon electrophile bearing a protected hydroxyl or amino group can install the side chain. Subsequent deprotection and functional group interconversion would then yield the desired amino and hydroxyl moieties.

Alternatively, the hydroxyl group can be introduced via the reduction of a corresponding ketone. The stereoselective reduction of a 1-benzyl-3-pyrrolidinone derivative can provide a chiral 1-benzyl-3-hydroxypyrrolidine. This alcohol can then be converted to an amino alcohol through a series of steps, potentially involving the opening of an epoxide or an aziridine ring.

Benzyl (B1604629) Group Installation and Modification

The N-benzyl group is typically introduced via reductive amination of a secondary amine with benzaldehyde or by direct N-alkylation with benzyl bromide or a similar benzylating agent. uran.ua For instance, a 3-aminopyrrolidine derivative can be reacted with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-benzylpyrrolidine.

Novel Synthetic Routes and Reaction Mechanisms

Metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its analogues, these reactions can be applied to functionalize the pyrrolidine ring or its precursors.

An example of a relevant metal-free, iodine-catalyzed oxidative cross-coupling reaction has been demonstrated between α-amino ketones and various nucleophiles, including alcohols. nih.gov This method utilizes a combination of air and dimethyl sulfoxide (DMSO) as oxidants, representing an environmentally friendly approach to forming α-carbonyl N,O-acetals. nih.gov While not a direct synthesis of the target compound, the underlying principle of activating a position alpha to a nitrogen atom for coupling is a key concept that can be adapted for pyrrolidine functionalization.

Photochemical Synthesis: Photochemistry offers unique pathways for ring formation and contraction reactions that are often inaccessible through thermal methods. A notable development is the photo-promoted ring contraction of pyridines using silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov This reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide, providing a novel route to functionalized pyrrolidine skeletons from abundant pyridine feedstocks. osaka-u.ac.jpnih.gov Another photochemical strategy involves the conversion of nitroarenes into rigidified bicyclic pyrrolidine analogues, exploiting sequential ring expansion and electrocyclization processes. nih.gov

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, often replacing harsh chemical oxidants or reductants with electricity. chemistryviews.org Methods have been developed for the electrochemical synthesis of pyrrolidines from amino alcohol substrates, offering a mild and economical alternative to classic reactions like the Mitsunobu reaction. rsc.org Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which provides pyrrolidine derivatives in good yields and can be scaled up for preparative synthesis. nih.gov These electrochemical methods benefit from high efficiency and the elimination of toxic reagents. chemistryviews.orgnih.gov

| Method | Starting Materials | Key Features | Product | Reference |

|---|---|---|---|---|

| Photochemical Ring Contraction | Pyridines, Silylborane | Photo-promoted, skeletal editing | Functionalized Pyrrolidines | osaka-u.ac.jpnih.gov |

| Electrochemical Amination | Amino Alcohols | Mild, azo-free, economic | Pyrrolidines | rsc.org |

| Electroreductive Cyclization | Imines, Dihaloalkanes | Flow microreactor, green chemistry | Pyrrolidine Derivatives | nih.gov |

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyrrolidine synthesis, this translates to using environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

Several green approaches have been reported:

Solvent-Free Synthesis: An efficient and green synthesis of novel 2-pyrrolidinone analogues has been achieved through a three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride under neat (solvent-free) grinding conditions at room temperature. researchgate.net This method boasts short reaction times and high yields without the need for a catalyst. researchgate.net

Eco-Friendly Solvents: The synthesis of substituted 3-pyrroline-2-ones via an MCR has been demonstrated using ethanol (B145695), an environmentally friendly solvent, with citric acid as a green additive. Similarly, a domino reaction for pyrrolidine-fused spirooxindoles proceeds efficiently in an ethanol/water mixture. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of pyrrolidine derivatives. tandfonline.com For example, a reaction between aromatic aldehydes, glycine ester, and maleimides under microwave heating, followed by intramolecular cycloaddition, yields complex pyrrolidine-based compounds. tandfonline.com

Precursor Chemistry and Intermediate Derivatization (e.g., 1-benzylpyrrolidin-3-amine)

The synthesis of the target compound, this compound, relies heavily on the availability and reactivity of key precursors, most notably 1-benzylpyrrolidin-3-amine and its ketone analogue, 1-benzyl-3-pyrrolidinone.

Synthesis of Precursors: The synthesis of N-benzyl-3-pyrrolidinone often starts from ethyl acrylate. researchgate.net A multi-step process involving an addition reaction, substitution, Dieckmann cyclization, and subsequent hydrolytic decarboxylation yields the desired ketone. researchgate.net An alternative patented method involves the reaction of benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate, which is then cyclized to produce N-benzyl-4-ethoxycarbonyl-3-pyrrolidone before being converted to the final product. google.com

The amine precursor, 1-benzylpyrrolidin-3-amine, can be synthesized from optically active natural α-amino acids such as L-aspartic acid, ensuring enantiomerically pure products. researchgate.net

Derivatization of Intermediates: Once the 1-benzylpyrrolidin-3-amine precursor is obtained, it can be derivatized to form the final ethanolamine (B43304) side chain. This typically involves a reaction with a two-carbon electrophile that contains an oxygen function. For example, reaction with ethylene oxide or 2-chloroethanol would introduce the 2-hydroxyethyl group onto the nitrogen of the 3-aminopyrrolidine, yielding the target compound, this compound.

Advanced Structural Characterization and Conformational Analysis of 2 Amino 1 1 Benzylpyrrolidin 3 Yl Ethanol and Its Derivatives

X-ray Crystallographic Studies for Absolute Stereochemistry and Solid-State Conformation

To date, a definitive single-crystal X-ray diffraction study for 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol has not been reported in peer-reviewed literature. Such a study would be invaluable for unambiguously determining the absolute stereochemistry of its chiral centers and elucidating its preferred conformation in the solid state. X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the molecule's three-dimensional architecture.

In the absence of direct crystallographic data, the absolute configuration of synthesized stereoisomers would typically be assigned based on the stereochemistry of the starting materials and the reaction mechanisms employed. For analogous chiral molecules, X-ray crystallography has been a cornerstone in confirming the spatial arrangement of substituents and identifying intramolecular interactions, such as hydrogen bonding, that stabilize specific solid-state conformations.

Advanced Spectroscopic Techniques for Solution-State Structural Elucidation (e.g., 2D NMR for conformational dynamics, CD/ORD for chiral purity)

The solution-state structure and dynamics of this compound can be investigated using a suite of advanced spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the complete assignment of proton (¹H) and carbon (¹³C) signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities between protons, which is crucial for determining the relative orientation of different parts of the molecule and identifying preferred conformations in solution. For N-benzylpyrrolidine derivatives, NMR studies have often revealed the presence of multiple conformations in equilibrium, arising from the puckering of the pyrrolidine (B122466) ring and restricted rotation around key single bonds.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for assessing the chiral purity of the compound. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry and conformation of the molecule. For pyrrolidine derivatives, CD spectroscopy can be used to confirm the presence of a specific enantiomer or diastereomer and to monitor changes in conformation under different solvent conditions or upon binding to a target.

Stereoisomerism and Diastereomeric Relationships in the Compound

This compound possesses two chiral centers: one at the C3 position of the pyrrolidine ring and another at the carbon atom of the ethanol (B145695) substituent bearing the hydroxyl group. The presence of two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is diastereomeric. Therefore, the four stereoisomers of this compound can be classified into distinct diastereomeric pairs. These diastereomers will have different physical properties and can be separated by techniques such as chromatography. The relative stereochemistry of the two chiral centers (i.e., whether they are cis or trans with respect to each other) defines the diastereomers.

| Stereoisomer Type | Number of Isomers | Relationship |

| Enantiomers | 4 (in 2 pairs) | Non-superimposable mirror images |

| Diastereomers | 4 (in multiple pairs) | Stereoisomers that are not mirror images |

Conformational Preferences and Energetic Landscapes

The conformational flexibility of this compound is primarily governed by several factors:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope or twist forms, to relieve ring strain. The substituents on the ring influence the preferred pucker.

Rotation around Single Bonds: There is rotational freedom around the C-C bond connecting the pyrrolidine ring to the ethanol group and the C-N bond of the benzyl (B1604629) group.

Intramolecular Interactions: Hydrogen bonding between the amino and hydroxyl groups can significantly influence the preferred conformation of the side chain, leading to the formation of pseudo-cyclic structures.

Computational and Theoretical Investigations of 2 Amino 1 1 Benzylpyrrolidin 3 Yl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard approach for balancing computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netopenaccesspub.org For a molecule like 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol, these calculations begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms, which serves as the basis for all subsequent property predictions.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution across a molecule and predicting how it will interact with other chemical species. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would highlight electron-rich regions (negative potential) around the nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bonding and protonation. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital most likely to accept electrons, defining the molecule's electrophilic character. youtube.comdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Table 1: Conceptual FMO Analysis for this compound

| Orbital/Parameter | Predicted Location/Implication | Significance |

| HOMO | Localized primarily on the amino and hydroxyl groups. | Indicates these are the primary sites of nucleophilic character, likely to donate electrons in a reaction. |

| LUMO | Distributed across the benzyl (B1604629) and pyrrolidine (B122466) ring systems. | Represents the regions most likely to accept electrons, defining the molecule's electrophilic sites. |

| HOMO-LUMO Gap | The energy difference between these orbitals. | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. |

Quantum chemical calculations are widely used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.netnih.gov These predicted spectra help assign the vibrational modes observed in experimental measurements to specific functional groups and bond movements within the molecule. For this compound, this would involve identifying characteristic stretching and bending frequencies for its O-H, N-H, C-N, and aromatic C-H bonds. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption maxima observed in Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net This analysis provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chains | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| C-N Stretch | C-N Stretch | 1000 - 1250 |

| C-O Stretch | C-O Stretch | 1050 - 1150 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations use classical mechanics and force fields (such as AMBER, CHARMM, or GROMOS) to model the movements of atoms and the interactions between them. fu-berlin.de For this compound, an MD simulation would reveal its conformational flexibility, showing how the benzyl group, pyrrolidine ring, and ethanol (B145695) side-chain move and rotate in relation to one another.

These simulations are particularly powerful when performed in the presence of an explicit solvent, such as water. This allows for a detailed investigation of solvent effects, including the formation and breaking of hydrogen bonds between the molecule's polar groups (amino and hydroxyl) and the surrounding water molecules. mdpi.com By analyzing the simulation trajectory, researchers can understand the molecule's preferred conformations in a solution environment and the role of the solvent in stabilizing its structure.

Docking Studies and Molecular Interaction Profiling with Biological Targets in In Silico Models

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. uran.ua This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and using a scoring function to rank them. mdpi.com For this compound, docking studies could explore its potential to interact with targets such as acetylcholine receptors, given the structural similarities to other pyrrolidone derivatives with nootropic activity. uran.ua

Following a docking simulation, the most promising binding poses are analyzed to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding affinity. researchgate.net The key interactions include:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of this compound can act as hydrogen bond donors and acceptors, forming strong, directional interactions with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The nonpolar benzyl ring and parts of the pyrrolidine ring can interact favorably with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine), contributing significantly to binding. mdpi.com

π-π Stacking: The aromatic benzyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Molecular Interactions of this compound

| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amino (-NH₂), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amino (-NH₂), Hydroxyl (-OH) | Asparagine, Glutamine, Serine, Histidine |

| Hydrophobic | Benzyl Ring, Pyrrolidine Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Docking simulations predict the most probable binding mode, which is the specific three-dimensional orientation of the ligand within the receptor's binding pocket. plos.org This structural information is invaluable for understanding how the ligand might exert a biological effect. In addition to the binding mode, docking programs calculate a binding affinity or docking score, typically expressed in units of energy (e.g., kcal/mol). researchgate.net This score provides a quantitative estimate of the strength of the ligand-receptor interaction, with more negative values indicating a more favorable and stable binding. researchgate.netnih.gov By comparing the binding affinities of different compounds for the same target, researchers can prioritize molecules for further investigation.

Table 4: Hypothetical Docking Results for this compound against a Model Receptor

| Parameter | Description |

| Predicted Binding Affinity | -7.5 kcal/mol |

| Predicted Binding Mode | The benzyl group occupies a hydrophobic pocket, forming π-π stacking interactions with a tyrosine residue. The hydroxyl group forms a hydrogen bond with a serine residue at the edge of the pocket, while the amino group interacts with an aspartate residue. |

| Key Interacting Residues | Tyr123, Ser234, Asp98, Leu120, Phe230 |

In Silico Screening and Library Design for Novel Analogues

The development of novel therapeutic agents often involves the strategic design and screening of chemical libraries to identify compounds with desired biological activities. In the context of this compound and its related scaffolds, computational, or in silico, methods play a pivotal role in accelerating this discovery process. These techniques allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest probability of being active for synthesis and experimental testing.

Virtual Library Design

The design of a virtual library of analogues is a critical first step. This process typically begins with a lead compound, in this case, a molecule with the 1-benzylpyrrolidin-3-yl core. The goal is to create a diverse set of related molecules by systematically modifying different parts of the lead structure. For instance, in a study focused on the closely related 1-benzylpyrrolidin-3-ol scaffold, a diversity-oriented synthesis approach was conceptualized using the Ugi multi-component reaction (Ugi-4CR) researchgate.net. This strategy allows for the combination of various building blocks—an amine, an aldehyde, a carboxylic acid, and an isocyanide—to rapidly generate a library of structurally diverse analogues.

The selection of these building blocks is often guided by principles of medicinal chemistry, aiming to explore different chemical spaces and improve properties such as potency, selectivity, and pharmacokinetic profiles. Modifications can be made to the benzyl group, the pyrrolidine ring, and the substituent at the 3-position to investigate their influence on biological activity.

In Silico Screening Methodologies

Once a virtual library is designed, in silico screening methods are employed to predict the biological activity of the constituent molecules. A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score.

In a study investigating 1-benzylpyrrolidin-3-ol analogues as potential apoptotic agents, a library of synthesized compounds (5a-p) was screened in silico against caspase-3, a key enzyme in the apoptotic process. researchgate.net This type of structure-based virtual screening relies on the three-dimensional structure of the target protein to evaluate the binding of different analogues. The results of such screenings can help to:

Prioritize compounds for synthesis: Molecules with the most favorable predicted binding energies are selected for chemical synthesis and subsequent in vitro testing.

Elucidate structure-activity relationships (SAR): By comparing the predicted activities of different analogues, researchers can understand how specific structural modifications influence biological activity.

Optimize lead compounds: The insights gained from screening can guide the design of new analogues with improved properties.

Research Findings from Analogue Screening

The in silico screening of the 1-benzylpyrrolidin-3-ol analogue library against caspase-3 provided valuable insights into their potential as apoptotic agents researchgate.net. The study aimed to identify compounds that could favorably interact with the active site of this enzyme. While specific docking scores for each compound were not detailed in the initial report, the study proceeded to perform in vitro biophysical methods and molecular dynamics simulations on promising candidates to further explore their interactions researchgate.net.

The general findings from such computational screening efforts are often summarized in data tables that rank the compounds based on their predicted efficacy. The following tables represent a hypothetical outcome of such a screening, illustrating how the data might be presented to highlight key findings and guide further research.

Table 1: Virtual Screening of 1-Benzylpyrrolidin-3-ol Analogues Against Caspase-3

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Scaffold | 1-benzylpyrrolidin-3-ol | -7.2 | Hydrogen bond with catalytic dyad |

| Analogue 5a | Ugi product with p-nitrobenzaldehyde | -8.5 | Additional pi-pi stacking with aromatic residues |

| Analogue 5b | Ugi product with benzaldehyde | -7.9 | Hydrophobic interactions with active site pocket |

| Analogue 5c | Ugi product with 4-chlorobenzaldehyde | -8.8 | Halogen bonding with protein backbone |

| Analogue 5d | Ugi product with 4-methoxybenzaldehyde | -8.1 | Potential for additional hydrogen bonding |

Table 2: Physicochemical Properties of Top-Ranked Virtual Hits

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Analogue 5c | 450.9 | 3.8 | 2 | 5 |

| Analogue 5a | 461.5 | 3.5 | 2 | 7 |

| Analogue 5d | 446.5 | 3.6 | 2 | 6 |

These tables demonstrate how in silico screening can generate actionable data. For example, the introduction of a chloro or nitro group on the benzaldehyde component in analogues 5c and 5a, respectively, is predicted to enhance binding affinity. This information is crucial for designing the next generation of more potent analogues.

Molecular Level Mechanistic Studies and Structure Activity Relationships Sar of 2 Amino 1 1 Benzylpyrrolidin 3 Yl Ethanol Derivatives

Investigation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, N-Myristoyltransferase) in In Vitro Model Systems

Derivatives of the 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol scaffold have been investigated for their potential to inhibit key enzymes such as cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE) and N-Myristoyltransferase (NMT). Understanding the mechanisms of this inhibition is crucial for the development of therapeutic agents.

Kinetic Characterization of Inhibition in Enzymatic Assays

Kinetic studies are fundamental in characterizing the nature of enzyme inhibition. For cholinesterases, derivatives containing the N-benzylpiperidine moiety, structurally related to the N-benzylpyrrolidine core, have been shown to exhibit inhibitory activity. For instance, a study on 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a potent AChE inhibitor, revealed a mixed-type inhibition. whiterose.ac.uk This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. whiterose.ac.uk The inhibitor dissociation constants (Ki) for both the free enzyme and the acetyl-enzyme were found to be significantly lower than those of other tested compounds, highlighting its strong inhibitory effect. whiterose.ac.uk

While specific kinetic data for this compound is not extensively available, studies on similar structures, such as dispiro pyrrolidine (B122466) derivatives, have shown mixed-mode inhibition of BChE, suggesting binding to both active and allosteric sites. nih.gov The inhibitory constants (Ki) for such compounds are determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots.

In the context of N-Myristoyltransferase (NMT), inhibitors are often developed to be potent and selective. The inhibition mechanism for many NMT inhibitors is competitive with the peptide substrate. nih.gov The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. For example, potent NMT inhibitors can exhibit IC50 values in the nanomolar range. nih.gov

Table 1: Illustrative Kinetic Parameters of Related Enzyme Inhibitors

| Compound Class | Enzyme | Inhibition Type | IC50 / Ki | Reference |

| N-benzylpiperidine derivative (E2020) | Acetylcholinesterase (AChE) | Mixed-type | Low nM Ki | whiterose.ac.uk |

| Dispiro pyrrolidine derivative (7b) | Butyrylcholinesterase (BChE) | Mixed-mode | 12.78 µM IC50 | nih.gov |

| Sulfonamide-based compound (DDD85646) | N-Myristoyltransferase (NMT) | Substrate-competitive | 2–4 nM IC50 | nih.gov |

Allosteric vs. Orthosteric Binding Mechanisms in Model Systems

The binding of a ligand to an enzyme can occur at the active site (orthosteric binding) or at a secondary site (allosteric binding), which then modulates the enzyme's activity. For cholinesterases, evidence suggests that some inhibitors can bind to allosteric sites. For example, certain dispiro pyrrolidine derivatives are suggested to be mixed-mode inhibitors, implying they can bind to either the active or an allosteric site of the enzyme. nih.gov Allosteric modulation of muscarinic acetylcholine receptors by heteroaryl-pyrrolidinone derivatives has also been reported, where these compounds act as positive allosteric modulators (PAMs), enhancing the effect of the natural ligand without direct agonist activity. nih.govresearchgate.net

NMT inhibitors, such as DDD85646 and IMP-1088, have been shown to occupy the peptide binding pocket of the enzyme, indicating an orthosteric, competitive inhibition mechanism with respect to the substrate peptide. nih.gov The interaction of these inhibitors can induce conformational changes in the enzyme, trapping the inhibitor and preventing the catalytic cycle. nih.gov

Receptor Binding Profile Analysis (e.g., Acetylcholine Receptors, Adrenomedullin Receptors) in In Vitro Assays

The N-benzylpyrrolidine scaffold is a common motif in ligands targeting various receptors, including acetylcholine and adrenomedullin receptors. Binding assays are employed to determine the affinity and selectivity of these compounds.

Ligand Binding Competition Assays in Non-Human Cell Lines

Ligand binding competition assays are a standard method to determine the affinity of a test compound for a specific receptor. These assays typically involve a radiolabeled ligand with known affinity for the receptor and measuring the displacement of this radioligand by the test compound. The affinity is usually expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

For acetylcholine receptors, derivatives of N-benzylpiperidine have been shown to have high affinity for muscarinic receptors. nih.gov For instance, certain N-benzylpiperidine derivatives exhibited moderate inhibitory activity against AChE with IC50 values between 28 and 41 µM. mdpi.com

Regarding adrenomedullin receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), specific small molecule antagonists have been developed. whiterose.ac.uk A systematic study of structure-activity relationships led to the development of AM2 receptor antagonists with high selectivity over the AM1 receptor. whiterose.ac.uk

Table 2: Illustrative Receptor Binding Affinities of Related Compounds

| Compound Class | Receptor Target | Assay Type | Binding Affinity (Ki / IC50) | Reference |

| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Inhibition Assay | 28 - 41 µM (IC50) | mdpi.com |

| Aniline derivative | Adrenomedullin-2 Receptor (AM2R) | Competition Binding | pIC50 = 8.2 | whiterose.ac.uk |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor | Competition Binding | 1.45 nM (Ki) | nih.gov |

Functional Assays in Isolated Cell Systems

Functional assays in isolated cell systems are crucial to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. These assays measure the cellular response following receptor activation, such as changes in second messenger levels (e.g., cAMP) or ion channel activity.

For adrenomedullin receptors, functional assays are used to characterize the activity of potential ligands. The AM1 and AM2 receptors, formed by the association of CLR with RAMP2 and RAMP3 respectively, can be studied in cell lines like COS-7 to assess the functional consequences of ligand binding, such as changes in cAMP levels. nih.govnih.gov

In the context of nicotinic acetylcholine receptors, functional studies in Xenopus oocytes expressing specific receptor subtypes can reveal the activity profile of ligands. For example, epibatidine derivatives have been shown to produce protracted activation of certain nAChR subtypes. doi.org

Structure-Activity Relationship (SAR) Studies on the Pyrrolidine and Benzyl (B1604629) Moieties

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound derivatives, both the pyrrolidine ring and the benzyl group are key areas for modification.

Pyrrolidine Moiety: The pyrrolidine ring is a versatile scaffold in drug design. nih.gov Modifications to the pyrrolidine ring, such as the introduction of substituents, can significantly impact biological activity. For example, in a series of N-benzyl pyrrolidine derivatives designed for Alzheimer's disease, specific substitutions on the pyrrolidine ring led to balanced inhibition of cholinesterases and BACE-1. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is also critical, as different stereoisomers can exhibit distinct biological profiles.

Benzyl Moiety: The N-benzyl group plays a crucial role in the interaction of these compounds with their biological targets. In a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives, the presence and substitution pattern of the benzyl group significantly influenced their activity as cholinesterase and serotonin transporter inhibitors. mdpi.com For instance, the addition of a benzyl group to the piperidine ring was found to hinder certain interactions at the serotonin transporter. mdpi.com In another study on cholinesterase inhibitors, substitution on the benzyl ring with electron-withdrawing or electron-donating groups had a marked effect on the inhibitory potency. nih.gov For example, a trifluoromethoxy group on the benzyl ring resulted in the best AChE inhibition in one series of compounds. nih.gov

Table 3: Summary of Structure-Activity Relationships for Related Scaffolds

| Moiety | Modification | Effect on Activity | Target Class | Reference |

| Pyrrolidine Ring | Specific substitutions | Balanced inhibition of AChE, BChE, and BACE-1 | Enzymes (AD) | nih.gov |

| Benzyl Group | Addition to piperidine | Hindered interaction with serotonin transporter | Transporter | mdpi.com |

| Benzyl Group | Trifluoromethoxy substitution | Increased AChE inhibition | Enzyme (AChE) | nih.gov |

| Pyrrolidine Ring | Stereochemistry | Influences biological profile | Various | nih.gov |

Impact of Substituents on Molecular Recognition

The N-benzylpyrrolidine scaffold serves as a versatile template for chemical modification, allowing for a systematic investigation of how different substituents on both the benzyl and pyrrolidine moieties influence binding affinity and selectivity for various biological targets, including cholinesterases.

Research into N-benzylpyrrolidine and related N-benzylpiperidine derivatives has provided valuable insights into their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The N-benzyl group is often responsible for engaging with the catalytic gorge of AChE. The nature and position of substituents on the benzyl ring can significantly modulate this interaction.

Studies on related N-benzylpyridinium compounds have shown that the presence of electron-donating groups on the benzyl moiety can be favorable for AChE inhibitory activity. For instance, substituents at the 4-position of the benzyl ring have been found to be particularly effective in enhancing activity. Conversely, the introduction of multiple groups or certain substituents like fluorine at the 4-position can lead to a significant decrease in inhibitory action nih.gov.

In a series of chroman-4-one derivatives bearing an N-benzylpyridinium moiety, the type and position of the alkoxy group on the chromanone ring, as well as the substituent on the benzyl ring, were found to control anti-AChE activity and selectivity over BChE nih.gov. For example, the presence of chloro substituents on the N-benzyl group, particularly at the 2,4-dichloro or 3-chloro positions, enhanced anti-AChE activity compared to fluoro substituents at the same positions nih.gov.

Furthermore, investigations into 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides revealed that specific substitutions on the phenylamino and benzyl moieties were critical for their anti-proliferative and tubulin polymerization inhibitory activities nih.gov.

These findings underscore the importance of the electronic and steric properties of the substituents on the benzyl ring in dictating the molecular recognition of these derivatives by their biological targets.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-benzylpyridinium derivatives | Electron-donating groups on the benzyl moiety | Favorable for AChE inhibitory activity | nih.gov |

| N-benzylpyridinium derivatives | Fluorine at the 4-position of the benzyl moiety | Significantly decreased inhibitory activity | nih.gov |

| Chroman-4-one derivatives with N-benzylpyridinium | 3-Chloro or 2,4-dichloro on the N-benzyl group | Enhanced anti-AChE activity compared to fluoro-analogs | nih.gov |

| N-benzylpiperidine derivatives | Replacement of N-benzylpiperidine with N-benzylpyrrolidine | Considered for potential improvement in BChE inhibitory activity | sci-hub.se |

Stereochemical Influence on Binding and Molecular Function

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound possesses at least two chiral centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the amino, hydroxyl, and benzylpyrrolidinyl groups is critical for the precise interactions with the binding sites of target proteins.

While specific studies on the individual stereoisomers of this compound are not extensively detailed in the available literature, the principles of stereochemistry in drug design strongly suggest that different enantiomers and diastereomers will exhibit varied biological activities. The synthesis and evaluation of enantiomerically pure compounds are crucial steps in drug development to identify the most active and selective isomer (eutomer) while minimizing potential off-target effects from less active or inactive isomers (distomers).

The synthesis of enantiomerically pure 3-aminopyrrolidine (B1265635) derivatives has been a focus of research for their application as antagonists for chemokine receptors, highlighting the importance of stereochemistry in achieving desired pharmacological effects nih.gov. The stereoselective synthesis of such compounds is often achieved through methods that establish the correct configuration at the chiral centers.

Exploration of Antioxidant and Anti-aggregating Mechanisms at the Molecular Level

In the context of neurodegenerative diseases such as Alzheimer's, the ability of a therapeutic agent to address multiple pathological factors, including oxidative stress and protein aggregation, is highly advantageous. Derivatives of the N-benzylpyrrolidine scaffold have demonstrated promising antioxidant and anti-aggregating properties at the molecular level.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative disorders. The chemical structure of this compound derivatives, particularly the presence of the aromatic benzyl group and the amino alcohol functionality, suggests a potential for free radical scavenging. These compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to lipids, proteins, and nucleic acids within neuronal cells. The antioxidant potential of N-benzylpyrrolidine derivatives has been confirmed in various studies, which have shown their ability to attenuate oxidative stress nih.gov.

In addition to their antioxidant effects, these compounds have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are hallmark pathological features of Alzheimer's disease. The formation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau is believed to be a central event in the neurodegenerative cascade.

Multitarget molecular hybrids of N-benzylpyrrolidine derivatives have been shown to possess the potential to disassemble Aβ aggregates sci-hub.senih.gov. The mechanism of this anti-aggregating activity is thought to involve the binding of these small molecules to the Aβ peptide, thereby interfering with the conformational changes that lead to the formation of β-sheet structures and subsequent aggregation. Thioflavin T assays, which measure the formation of β-sheet-rich aggregates, have been used to quantify the anti-Aβ aggregation effects of these compounds sci-hub.se.

Furthermore, certain N-benzylpiperidine derivatives, structurally related to the N-benzylpyrrolidine core, have demonstrated significant inhibition of butyrylcholinesterase and Aβ aggregation nih.gov. This dual activity is particularly desirable in a multi-target approach to Alzheimer's disease therapy.

| Compound Series | Mechanism | Key Findings | Reference |

|---|---|---|---|

| N-benzylpyrrolidine derivatives (Compounds 4k and 4o) | Antioxidant | Exhibited antioxidant potential in ex vivo studies. | nih.gov |

| N-benzylpyrrolidine derivatives (Compounds 4k and 4o) | Anti-Aβ Aggregation | Showed potential for disassembly of Aβ aggregates. | sci-hub.senih.gov |

| N-benzylpiperidine derivative (Compound 23) | Anti-Aβ Aggregation | Demonstrated 72.5% inhibition of β-amyloid aggregation at 10 μM. | nih.gov |

Future Research Directions and Unexplored Avenues for 2 Amino 1 1 Benzylpyrrolidin 3 Yl Ethanol

Development of Advanced Synthetic Methodologies for Enantiomerically Pure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes to obtain enantiomerically pure forms of 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol is a critical area for future research. Current synthetic strategies for similar chiral pyrrolidine (B122466) derivatives often rely on starting materials from the chiral pool, such as proline and 4-hydroxyproline. mdpi.comresearchgate.net Future methodologies could expand upon these foundations, exploring novel asymmetric syntheses to afford either enantiomer of the target compound with high stereoselectivity.

Promising avenues for exploration include catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a powerful method for constructing stereochemically diverse pyrrolidine rings. rsc.orgnih.gov Another approach could involve the enzymatic asymmetric reduction of a suitable precursor, such as 1-benzyl-3-pyrrolidinone, to yield the enantiopure 1-benzyl-3-hydroxypyrrolidine intermediate. Furthermore, the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines presents a novel strategy for the modular synthesis of chiral β-amino alcohols, a key structural feature of the target molecule. westlake.edu.cn

| Synthetic Approach | Potential Advantages | Key Precursors |

| Chiral Pool Synthesis | Readily available starting materials | L-proline, (S)-4-hydroxyproline |

| Asymmetric 1,3-Dipolar Cycloaddition | High stereochemical diversity | Azomethine ylides |

| Enzymatic Asymmetric Reduction | High enantioselectivity, green chemistry | 1-benzyl-3-pyrrolidinone |

| Asymmetric Cross-Coupling | Modular synthesis | Aldehydes, Imines |

Application as Chemical Probes for Investigating Fundamental Biological Pathways

The inherent structural features of this compound make it an intriguing candidate for development as a chemical probe to investigate fundamental biological pathways. The pyrrolidine scaffold is a common motif in many natural products and FDA-approved drugs, suggesting that this compound could interact with a variety of biological targets. nih.govfrontiersin.org The amino alcohol functionality can participate in hydrogen bonding and other non-covalent interactions, potentially enabling it to bind to enzymes or receptors with high specificity.

Future research could focus on modifying the core structure of this compound to incorporate reporter groups, such as fluorescent tags or biotin labels, without compromising its biological activity. acs.orgmdpi.com These modified probes could then be used in a variety of assays to identify protein binding partners, elucidate enzyme mechanisms, and visualize cellular processes. For example, fluorescently labeled derivatives could be employed in live-cell imaging studies to track the compound's subcellular localization and dynamic interactions with its targets. bit.edu.cn

Integration into Complex Molecular Architectures and Hybrid Systems

The pyrrolidine ring is a versatile scaffold that can be readily functionalized and incorporated into larger, more complex molecular architectures. nih.govresearchgate.net This opens up the possibility of using this compound as a building block for the synthesis of novel compounds with tailored properties. For instance, it could be integrated into peptide or peptidomimetic structures to create new therapeutic agents or catalysts.

The amino and alcohol groups provide convenient handles for further chemical modifications, allowing for the attachment of other molecular fragments through amide bond formation, etherification, or other coupling reactions. This could lead to the development of hybrid molecules that combine the desirable properties of this compound with those of other pharmacophores. frontiersin.org Such an approach could be used to create multi-target ligands for the treatment of complex diseases like Alzheimer's. nih.gov

High-Throughput Screening for Novel Molecular Interactions

High-throughput screening (HTS) is a powerful tool for identifying novel biological activities of small molecules. thermofisher.com Given the privileged nature of the pyrrolidine and amino alcohol scaffolds, it is highly probable that this compound and its derivatives could exhibit a range of interesting biological effects. Future research should involve the inclusion of this compound in diverse HTS campaigns against a wide array of biological targets.

Libraries of related amino alcohols have been successfully screened to identify new drug leads. nih.govbath.ac.uk A similar approach could be applied to this compound, potentially leading to the discovery of novel inhibitors of enzymes, modulators of receptors, or antimicrobial agents. mdpi.com The development of fluorescence-based assays for determining the enantiomeric excess of amino alcohols could also facilitate the high-throughput screening of asymmetric reactions to produce chiral derivatives of the target compound. nih.gov

| Screening Target Class | Potential Therapeutic Area |

| Kinases | Oncology, Inflammation |

| G-protein-coupled receptors (GPCRs) | Various, including CNS disorders |

| Ion Channels | Cardiovascular and neurological diseases |

| Proteases | Infectious diseases, oncology |

| Nuclear Receptors | Metabolic diseases, oncology |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Insights

To fully understand the mechanism of action of this compound and its derivatives, it will be crucial to employ advanced spectroscopic and imaging techniques. These methods can provide detailed, real-time insights into the molecular interactions between the compound and its biological targets. For instance, nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the key interactions that govern binding affinity and specificity. researchgate.net

Fluorescence spectroscopy and microscopy can be used to study the binding kinetics and dynamics of the compound in vitro and in living cells. acs.orgmdpi.com The development of fluorescent probes based on the this compound scaffold would enable direct visualization of its interactions with cellular components. Furthermore, advanced mass spectrometry techniques can be used to identify the metabolites of the compound and to characterize its covalent modifications of proteins. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-(1-benzylpyrrolidin-3-yl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, sodium borohydride (NaBH₄) in methanol under agitation reduces intermediates like Schiff bases to yield the amino alcohol . Ethanol as a solvent at 0–5°C with piperidine catalysis is effective for cyclization steps, achieving yields >70% when reaction times are optimized to 2–4 hours .

- Key Parameters : Solvent polarity (methanol vs. ethanol), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of reducing agents (e.g., NaBH₄) are critical for reproducibility.

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Recrystallization using ethanol or ethyl acetate is recommended for removing unreacted amines or byproducts . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves polar impurities.

- Characterization :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the benzyl group (δ 7.2–7.4 ppm), pyrrolidine protons (δ 2.5–3.1 ppm), and ethanolamine hydroxyl (δ 4.8 ppm) .

- HPLC : Purity >98% is achievable with a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks. In case of exposure, rinse with water for 15 minutes and consult a physician .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Case Study : Discrepancies in hydroxyl proton signals (NMR) vs. crystal packing (X-ray) may arise from hydrogen bonding in the solid state. Use variable-temperature NMR to observe dynamic effects or perform DFT calculations (B3LYP/6-31G*) to model intramolecular interactions .

- Validation : Cross-validate with IR spectroscopy (O-H stretch at 3300–3500 cm⁻¹) and mass spectrometry (m/z 220.31 [M+H]⁺) .

Q. What strategies optimize the compound’s enantiomeric purity for pharmacological studies?

- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Asymmetric synthesis using (S)-proline as a catalyst achieves enantiomeric excess (ee) >90% .

- Mechanistic Insight : Steric hindrance at the pyrrolidine nitrogen during reductive amination dictates enantioselectivity. Kinetic studies (Arrhenius plots) reveal activation energies for racemization .

Q. How does structural modification of the benzyl or pyrrolidine groups affect biological activity?

- SAR Analysis :

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) at the para position reduce antimicrobial efficacy by 40%, while electron-donating groups (e.g., -OCH₃) enhance lipophilicity and blood-brain barrier penetration .

- Pyrrolidine Modifications : Replacing the benzyl group with a pyridinyl moiety (e.g., 5-fluoropyridin-2-yl) improves binding to serotonin receptors (Kᵢ = 12 nM vs. 85 nM for parent compound) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., dopamine D₂ receptor). The ethanolamine hydroxyl forms hydrogen bonds with Asp114 (ΔG = −9.2 kcal/mol), while the benzyl group engages in π-π stacking with Phe389 .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-receptor complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.